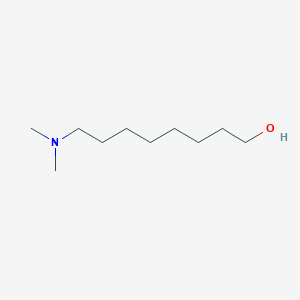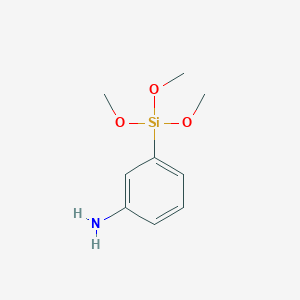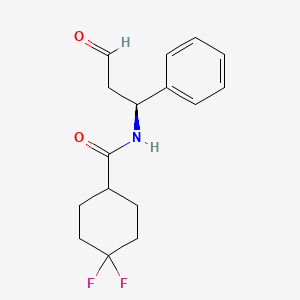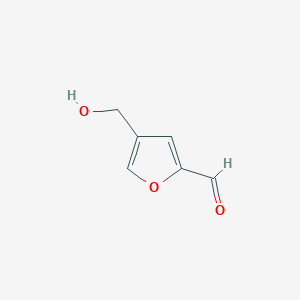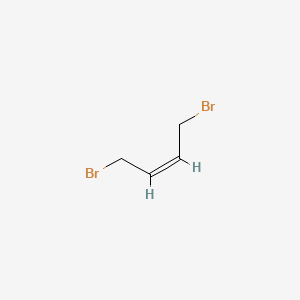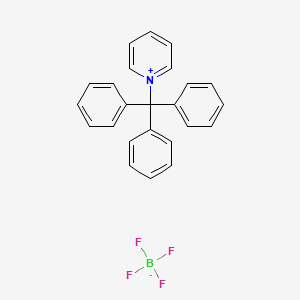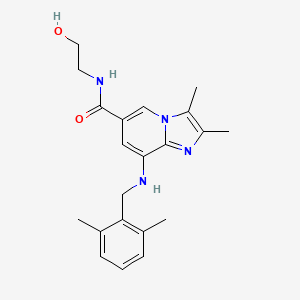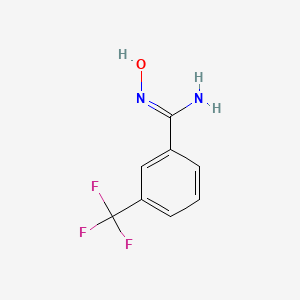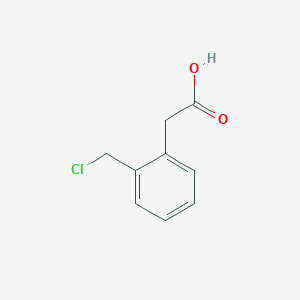
3-喹啉甲胺
概述
描述
Quinolin-3-ylmethanamine is a chemical compound with the molecular formula C10H10N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Quinolin-3-ylmethanamine, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
科学研究应用
Quinolin-3-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinolin-3-ylmethanamine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
Quinolin-3-ylmethanamine, like other quinoline derivatives, primarily targets bacterial enzymes . These enzymes include DNA gyrase and DNA topoisomerase IV , which play crucial roles in bacterial DNA replication, transcription, and repair .
Mode of Action
Quinolin-3-ylmethanamine interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the normal functioning of the bacterial enzymes, leading to cell death .
Biochemical Pathways
The action of Quinolin-3-ylmethanamine affects the biochemical pathways associated with DNA replication and repair in bacteria . By inhibiting DNA gyrase and DNA topoisomerase IV, Quinolin-3-ylmethanamine prevents the unwinding of bacterial DNA, thereby halting DNA replication and transcription .
Result of Action
The molecular and cellular effects of Quinolin-3-ylmethanamine’s action include the disruption of bacterial DNA replication and transcription, leading to cell death . This makes Quinolin-3-ylmethanamine an effective antimicrobial agent .
生化分析
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with.
Cellular Effects
Quinoline derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Quinolin-3-ylmethanamine at different dosages in animal models have not been extensively studied. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles within cells through various mechanisms, potentially involving targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-3-ylmethanamine typically involves the functionalization of the quinoline ring. One common method is the reduction of quinoline-3-carboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride to yield quinolin-3-ylmethanol. This intermediate is then subjected to amination reactions using reagents like ammonia or primary amines to produce Quinolin-3-ylmethanamine .
Industrial Production Methods: Industrial production of Quinolin-3-ylmethanamine often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction and subsequent amination steps efficiently. The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions: Quinolin-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-3-ylmethanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form quinolin-3-ylmethanol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinolin-3-ylmethanone.
Reduction: Quinolin-3-ylmethanol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
相似化合物的比较
Quinoline: The parent compound, known for its antimalarial properties.
Quinolin-2-ylmethanamine: A structural isomer with different biological activities.
Quinolin-4-ylmethanamine: Another isomer with unique chemical properties and applications.
Uniqueness: Quinolin-3-ylmethanamine is unique due to its specific position of the amino group on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This positional isomerism allows for targeted synthesis of derivatives with desired properties for various applications .
属性
IUPAC Name |
quinolin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKZSJQQRIGUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424324 | |
| Record name | quinolin-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7521-70-2 | |
| Record name | quinolin-3-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)


